4-Fluorobenzofuran-7-carbaldehyde
Overview
Description
4-Fluorobenzofuran-7-carbaldehyde is a chemical compound with the empirical formula C9H5FO2 . It has a molecular weight of 164.13 . The compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string representation of 4-Fluorobenzofuran-7-carbaldehyde is FC1=CC=C(C2=C1C=CO2)C=O . This notation provides a way to represent the molecule’s structure using ASCII characters. The InChI representation is 1S/C9H5FO2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-5H .Physical And Chemical Properties Analysis
4-Fluorobenzofuran-7-carbaldehyde is a solid compound . Its molecular weight is 164.13 , and its empirical formula is C9H5FO2 .Scientific Research Applications
Chemical Sensing and Detection :
- A study by Saravanakumar et al. (2020) discusses the use of certain carbaldehyde derivatives as sensors for biogenic primary amines. These compounds exhibit changes in fluorescence upon interaction with amines, indicating potential applications in chemical sensing and detection Saravanakumar et al., 2020.
Synthesis of Novel Compounds :
- Research by Bertha et al. (1998) focuses on the acid-catalyzed transformation of certain carbaldehydes, highlighting the versatility of such compounds in synthesizing diverse chemical structures Bertha et al., 1998.
- Liu et al. (2020) describe the synthesis of a novel fluorescent probe using a carbaldehyde derivative, demonstrating its application in the detection of specific ions Liu et al., 2020.
Medical and Biological Research :
- The study by Bayrak et al. (2009) explores the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide and includes the treatment with 4-fluorobenzaldehyde. This research contributes to the field of medicinal chemistry, particularly in the synthesis of compounds with potential antimicrobial activities Bayrak et al., 2009.
Molecular and Electronic Properties :
- A paper by Tayade and Sekar (2017) examines the synthesis of a novel thiazole-based carbaldehyde and its potential as a sensor for fluoride anion, exploring its spectroscopic properties and the underlying intramolecular charge transfer mechanism Tayade & Sekar, 2017.
Fluorescence and Photophysics :
- Research by Ito and Maruyama (1983) investigates stable diazoalkanes, including those derived from carbaldehydes, for their potential use as fluorogenic reagents, highlighting the fluorescence and stability characteristics of these compounds Ito & Maruyama, 1983.
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, 4-Fluorobenzofuran-7-carbaldehyde is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . This indicates that the compound is toxic if swallowed, and in case of ingestion, one should rinse mouth and then immediately call a poison center or doctor .
properties
IUPAC Name |
4-fluoro-1-benzofuran-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVFRSJFKMJRHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591955 | |
Record name | 4-Fluoro-1-benzofuran-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzofuran-7-carbaldehyde | |
CAS RN |
555155-07-2 | |
Record name | 4-Fluoro-1-benzofuran-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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